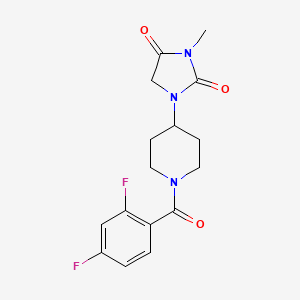
1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Cancer Therapeutics
The benzoylpiperidine fragment, which is part of the structure of this compound, is present in many bioactive small molecules with therapeutic properties, including anti-cancer agents . The specific anti-cancer properties of this compound would need to be investigated further.
Anti-Psychotic Medications
Compounds with the benzoylpiperidine fragment have been used in the development of anti-psychotic medications . This suggests that “1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” could potentially be used in this field.
Anti-Thrombotic Agents
The benzoylpiperidine fragment is also found in anti-thrombotic agents . This indicates a potential application of this compound in the treatment of thrombosis.
Anti-Arrhythmic Drugs
This compound could potentially be used in the development of anti-arrhythmic drugs, as the benzoylpiperidine fragment is present in such medications .
Anti-Tubercular Treatments
The benzoylpiperidine fragment is also found in anti-tubercular agents , suggesting a potential application of this compound in the treatment of tuberculosis.
Anti-Parasitic Medications
Compounds with the benzoylpiperidine fragment have been used in the development of anti-parasitic medications . This suggests that “1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” could potentially be used in this field.
Anti-Diabetic Drugs
The benzoylpiperidine fragment is also found in anti-diabetic agents . This indicates a potential application of this compound in the treatment of diabetes.
Neuroprotective Agents
Finally, the benzoylpiperidine fragment is present in neuroprotective agents . This suggests that “1-(1-(2,4-Difluorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” could potentially have neuroprotective properties.
properties
IUPAC Name |
1-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-19-14(22)9-21(16(19)24)11-4-6-20(7-5-11)15(23)12-3-2-10(17)8-13(12)18/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQKBQOWOVOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)
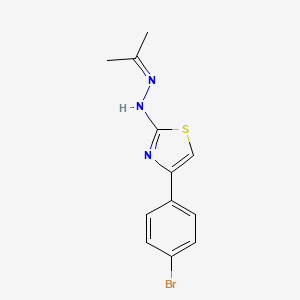

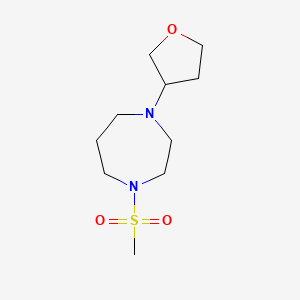
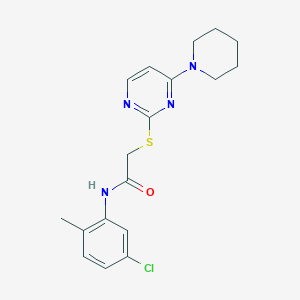
![Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride](/img/structure/B2417345.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)
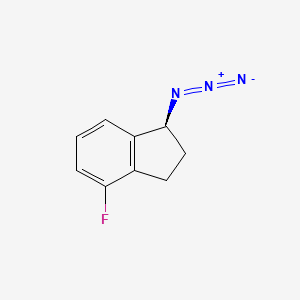

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2417352.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
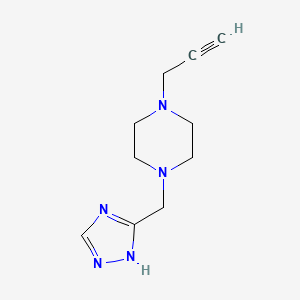
![N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2417357.png)